molecular formula C16H13ClN2O3 B3911837 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one

3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one

Cat. No. B3911837
M. Wt: 316.74 g/mol
InChI Key: WHVVZYRMMOQYMZ-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one, also known as CNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CNPA belongs to the class of chalcone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its broad spectrum of biological activities, which makes it a useful tool for studying various diseases and cellular processes. However, one limitation of using 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one. One area of interest is the development of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one with other anticancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one and its potential therapeutic applications in various diseases.

Scientific Research Applications

3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities. 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antifungal activity against Candida albicans and anti-inflammatory activity in animal models. Additionally, 3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-buten-1-one has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11(9-16(20)12-5-3-2-4-6-12)18-13-7-8-14(17)15(10-13)19(21)22/h2-10,18H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVVZYRMMOQYMZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloro-3-nitroanilino)-1-phenylbut-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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